4-Bromo-3-chloro-8-trifluoromethoxyquinoline
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Overview
Description
4-Bromo-3-chloro-8-trifluoromethoxyquinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-8-trifluoromethoxyquinoline typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-Bromo-3-chloro-8-trifluoromethoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the halogen atoms can form strong interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester
- 3-(Trifluoromethoxy)benzyl bromide
Uniqueness
4-Bromo-3-chloro-8-trifluoromethoxyquinoline is unique due to the specific arrangement of its substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science .
Properties
CAS No. |
1208755-84-3 |
---|---|
Molecular Formula |
C10H4BrClF3NO |
Molecular Weight |
326.497 |
IUPAC Name |
4-bromo-3-chloro-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4BrClF3NO/c11-8-5-2-1-3-7(17-10(13,14)15)9(5)16-4-6(8)12/h1-4H |
InChI Key |
JVGCQNLCHPGVMR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Cl)Br |
Synonyms |
4-Bromo-3-chloro-8-trifluoromethoxyquinoline |
Origin of Product |
United States |
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